![molecular formula C20H21N5 B14511652 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-02-2](/img/structure/B14511652.png)
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure with a phenyl group substituted with an (E)-(4-methylpiperidin-1-yl)diazenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can be achieved through various synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed imidoylative cross-coupling reactions have been employed to efficiently produce quinazoline derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives with altered electronic properties.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways . By inhibiting these receptors, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Phenylquinazoline: A derivative with a phenyl group substitution.
4-Methylquinazoline: A derivative with a methyl group substitution.
Uniqueness
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to the presence of the (E)-(4-methylpiperidin-1-yl)diazenyl moiety, which imparts distinct electronic and steric properties. This unique structure enhances its biological activity and makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62888-02-2 |
|---|---|
Formule moléculaire |
C20H21N5 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-10-12-25(13-11-15)24-23-19-9-5-3-7-17(19)20-21-14-16-6-2-4-8-18(16)22-20/h2-9,14-15H,10-13H2,1H3 |
Clé InChI |
IFNINEXLZQVQFX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


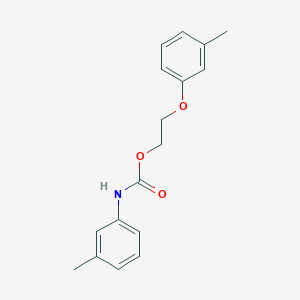
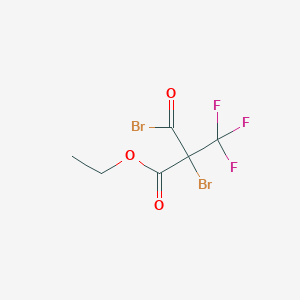
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
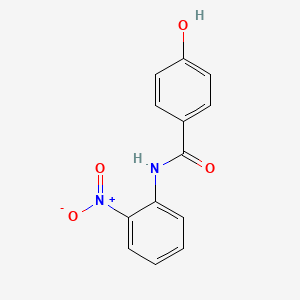

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
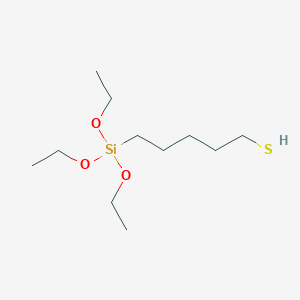
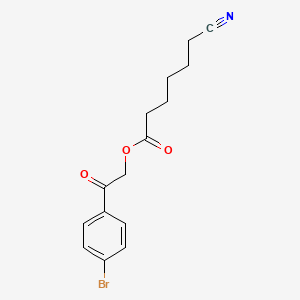

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
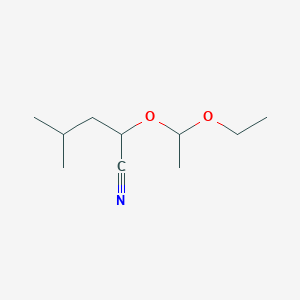
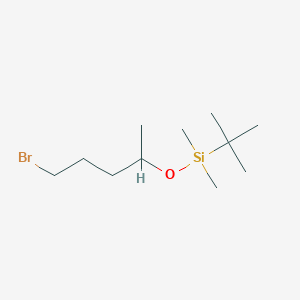
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
